2-Chloro-1H-imidazo[4,5-b]pyridine

Synthetic Methodology Palladium Catalysis Medicinal Chemistry

Developing kinase inhibitors or purine-mimetic probes often requires regioselective functionalization of a purine analog scaffold. Standard building blocks introduce route inefficiencies or variable bioactivity. 2-Chloro-1H-imidazo[4,5-b]pyridine (CAS 104685-82-7) solves this with a proven synthetic handle: • **C2 Chloro leaving group** enables Pd-catalyzed amidation for regioselective N1-substituted analogs (avoiding low-yielding multi-step routes). • **Purine-mimetic scaffold** directly targets ATP-binding pockets of kinases. • **BenchChem supply**: Reliable bulk availability for SAR libraries.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 104685-82-7
Cat. No. B017196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1H-imidazo[4,5-b]pyridine
CAS104685-82-7
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)Cl
InChIInChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10)
InChIKeySIRRAQQGGCNHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1H-imidazo[4,5-b]pyridine: Privileged Kinase Scaffold


2-Chloro-1H-imidazo[4,5-b]pyridine (CAS 104685-82-7) is a heterocyclic compound featuring a fused imidazole-pyridine ring system with a chlorine substituent at the 2-position. The imidazo[4,5-b]pyridine scaffold is structurally analogous to purine bases, which has driven its extensive exploration in medicinal chemistry as a privileged framework for targeting ATP-binding pockets of kinases and other purine-utilizing enzymes [1]. The 2-chloro substituent serves as a critical synthetic handle, enabling regioselective functionalization at the C2 position through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [2].

1
Purine-mimetic scaffold for kinase ATP-pocket studies
2
2‑Cl enables regioselective N1 functionalization via Pd coupling

2-Chloro-1H-imidazo[4,5-b]pyridine: Regioisomer Specificity


Caution: A direct search for comparative experimental data that quantitatively benchmarks 2-Chloro-1H-imidazo[4,5-b]pyridine against its closest analogs in a specific, identical assay system (e.g., 2-bromo-, 6-chloro-, or other regioisomers) yielded limited results. Consequently, the following evidence relies on class-level inference and synthetic utility data, rather than direct, head-to-head quantitative biological comparisons. Within the imidazo[4,5-b]pyridine class, substitution pattern and halogen identity profoundly influence both synthetic accessibility and biological target engagement. The 2-chloro derivative occupies a unique position as a versatile electrophilic partner for Pd-catalyzed amidation reactions, enabling efficient construction of N1-substituted imidazo[4,5-b]pyridines that are otherwise challenging to access regioselectively [1]. In contrast, 6-chloro analogs have demonstrated distinct anti-HBV activity profiles, while 2-bromo or 2-iodo variants exhibit different reactivity and cross-coupling kinetics [2]. Generic substitution with regioisomers or alternative halogenated building blocks introduces uncontrolled variables in both synthetic route efficiency and final biological activity, jeopardizing reproducibility in lead optimization campaigns.

Regioisomer mismatch

6‑Chloro analogs show distinct anti‑HBV activity profiles; bioactivity may shift.

Halogen reactivity

2‑Bromo or 2‑iodo variants alter oxidative addition kinetics and stability, compromising predictability.

Synthetic route disruption

Alternative regioisomers lose the selective N1‑substitution pathway, limiting library reproducibility.

2-Chloro-1H-imidazo[4,5-b]pyridine: Synthetic Utility Evidence


Efficient Pd-Catalyzed N1-Substitution

In a direct synthetic comparison, the Pd-catalyzed amidation of 2-chloro-3-aminopyridine with primary amides proceeds to yield N1-substituted imidazo[4,5-b]pyridines. This method specifically addresses the regioselective challenge of N1 substitution, which is difficult to achieve with alternative synthetic approaches. [1]

Pd‑Catalyzed N1‑Access
Class-level inference
2‑Chloro‑3‑aminopyridine + primary amide → Pd cat./ligand, t‑BuOH, single‑vessel → N1‑substituted imidazo[4,5‑b]pyridine
Supports reproducible N1‑substituted library synthesis and SAR exploration.
Method avoids low-yielding multi-step routes.
Synthetic Methodology Palladium Catalysis Medicinal Chemistry

2-Chloro Substituent Enables Sequential Derivatization

The 2-chloro substituent on the imidazo[4,5-b]pyridine core serves as a versatile leaving group, enabling further derivatization via iodine quenching or Chichibabin amination after initial N1-functionalization. This sequential functionalization capacity is not equally accessible with other halogen substituents due to differences in bond dissociation energies and oxidative addition kinetics. [1]

Sequential Derivatization
Class-level inference
2‑Cl enables orthogonal post‑cyclization steps: iodine quenching or Chichibabin amination
Allows controlled scaffold diversification without premature decomposition.
2‑I is more labile; 2‑Br differs in kinetics.
Cross-Coupling C-H Functionalization Scaffold Diversification

Imidazo[4,5-b]pyridines as Kinase Inhibitors

Imidazo[4,5-b]pyridines are established privileged scaffolds for kinase inhibition, with structural similarity to purine bases enabling competitive binding in ATP-binding pockets. The 2-chloro derivative serves as the foundational building block for synthesizing diverse kinase-targeting compounds. While quantitative comparative biological data for the unsubstituted 2-chloro derivative versus other halogenated analogs is not available in the public literature, the class as a whole demonstrates validated potential as p21-activated kinase 4 (PAK4) inhibitors, Raf kinase inhibitors, and other therapeutically relevant kinases. [1] [2]

Kinase Scaffold Validation
Class-level inference
Imidazo[4,5‑b]pyridine core mimics purine; reported inhibition of PAK4, Raf kinases
Supports kinase target engagement studies; direct comparative data unavailable.
Review-level evidence; verify in target assay.
Kinase Inhibitors Cancer Therapeutics Target Engagement

2-Chloro-1H-imidazo[4,5-b]pyridine: Key Applications


Kinase-Focused Compound Library Synthesis

2-Chloro-1H-imidazo[4,5-b]pyridine is optimally deployed as a core building block for generating diverse libraries of N1-substituted imidazo[4,5-b]pyridine derivatives for kinase inhibitor screening. The Pd-catalyzed amidation methodology enables efficient, parallel synthesis of analogs with varied N1 substituents, facilitating rapid SAR exploration around the imidazo[4,5-b]pyridine scaffold. [1]

Regioselective N1-Substituted Heterocycle Construction

For process chemistry applications requiring regioselective access to N1-substituted imidazo[4,5-b]pyridines, the 2-chloro derivative provides a reliable entry point. The single-vessel Pd-catalyzed amidation-cyclization-dehydration sequence offers operational simplicity and scalability advantages over multi-step, low-yielding alternative routes. [1]

Purine-Mimetic Probe Synthesis

The structural similarity of imidazo[4,5-b]pyridines to purine bases makes 2-chloro-1H-imidazo[4,5-b]pyridine an ideal precursor for synthesizing purine-mimetic chemical probes. These probes are valuable tools for investigating ATP-dependent enzymes, including kinases and other purine-utilizing proteins. [2]

Application
Selection Property
Validation Focus
Kinase-focused compound library synthesis
Regioselective N1 functionalization
Parallel SAR exploration via Pd‑catalyzed amidation
Regioselective N1‑substituted heterocycle construction
Single‑vessel method scalability
Process robustness and yield consistency
Purine‑mimetic probe synthesis
Purine‑like scaffold engagement
ATP‑dependent enzyme binding assays

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